![molecular formula C19H18N6O2S B2680304 N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide CAS No. 2034370-26-6](/img/structure/B2680304.png)
N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound you mentioned is a complex organic molecule that contains several functional groups, including a pyrazole ring and a benzenesulfonamide group. Pyrazole is a five-membered ring with two nitrogen atoms, and benzenesulfonamide is a benzene ring attached to a sulfonamide group. These functional groups can contribute to the compound’s reactivity and potential biological activity .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional structure due to the presence of the pyrazole rings and the benzenesulfonamide group .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its functional groups. For example, the pyrazole ring might undergo reactions like electrophilic substitution, while the benzenesulfonamide group might participate in reactions like hydrolysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its solubility, melting point, and acidity, would be determined by its molecular structure. For example, the presence of polar functional groups like sulfonamide might increase its solubility in water .Wissenschaftliche Forschungsanwendungen
Conformational Studies and Antileishmanial Activity
Research on compounds with structural similarities, such as N-[2-(1-arenesulfonyl-1H-pyrazol-3-yl)-6-methyl-phenyl]-arenesulfonamides, revealed significant differences in their conformations. These differences are not driven by steric effects within the molecular arrangements, suggesting that aggregation in dilute aqueous media, which could influence their biological activity, might not occur. Such studies contribute to understanding the relationship between conformation and activity, which is crucial for designing drugs with specific biological targets (Borges et al., 2014).
Herbicidal Activity
A group of compounds, N-(2-pyrazolin-1-ylformyl) benzenesulfonamides, has been identified to possess interesting herbicidal activity. This activity is mainly expressed as post-emergence activity on dicotyledonous weed species, indicating the potential use of similar compounds in agricultural applications (Eussen et al., 1990).
Antimicrobial and Antifungal Properties
The synthesis and biological evaluation of pyrazolo[3,4-b]pyridines bearing benzenesulfonamide moiety have shown significant in vitro antibacterial and antifungal activities against various pathogenic strains. Such findings demonstrate the potential of these compounds in developing new antimicrobial agents (Chandak et al., 2013).
Anti-Breast Cancer Evaluation
A series of N-(guanidinyl)benzenesulfonamides, bearing pyrazole, pyrimidine, and pyridine moieties, have been evaluated for their anticancer activity against the human tumor breast cell line (MCF7). These compounds have shown promising activity, suggesting their potential use in cancer therapy (Ghorab et al., 2014).
Selective Kinase Inhibition
N-(3-((1H-pyrazolo[3,4-b]pyridin-5-yl)ethynyl)benzenesulfonamides have been designed as selective inhibitors for the kinase ZAK, a target for treating cardiac hypertrophy. This highlights the potential therapeutic applications of similar compounds in treating diseases related to kinase dysfunction (Chang et al., 2017).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[[6-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]-4-pyrazol-1-ylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N6O2S/c1-24-19(9-11-21-24)18-8-3-15(13-20-18)14-23-28(26,27)17-6-4-16(5-7-17)25-12-2-10-22-25/h2-13,23H,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFVGKQVBMZTPMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=NC=C(C=C2)CNS(=O)(=O)C3=CC=C(C=C3)N4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.